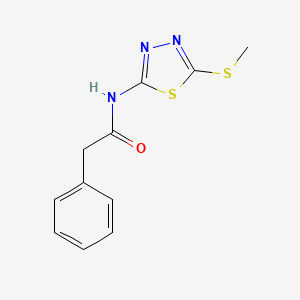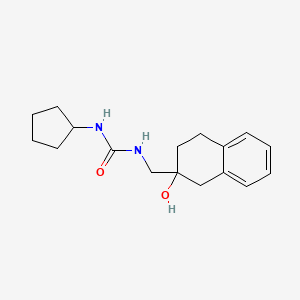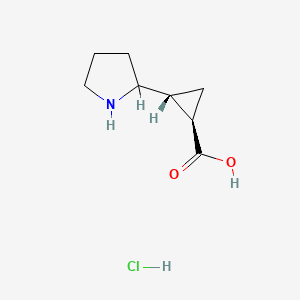![molecular formula C21H22N6O3S B2916063 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105239-58-4](/img/structure/B2916063.png)
2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H22N6O3S and its molecular weight is 438.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole Heterocycles as Pharmacophores : Pyrazole derivatives play a crucial role in medicinal chemistry, serving as core structures for many biologically active compounds. Their widespread biological activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Pyrazoles are also significant synthons in organic synthesis. Their importance is further underscored by the success of pyrazole COX-2 inhibitors, highlighting the heterocycle's value in drug development (Dar & Shamsuzzaman, 2015).
Synthesis and Bioevaluation : Pyrazoles can be synthesized via various methods, including microwave-assisted synthesis in ethanol or methanol/glacial acetic acid mixtures, reacting hydrazines with chalcone derivatives. These compounds exhibit significant potential in various pharmacological and agrochemical applications, highlighting the importance of pyrazole derivatives in chemical research (Sheetal et al., 2018).
Propiedades
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-12(2)19-14-10-22-27(15-7-5-6-8-16(15)29-4)20(14)21(25-24-19)31-11-18(28)23-17-9-13(3)30-26-17/h5-10,12H,11H2,1-4H3,(H,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUOLEULPCZILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=CC=C4OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2915980.png)
![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2915981.png)


![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-isopropyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2915985.png)
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2915988.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)
